3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
3-Methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a 1-methyl-substituted pyrazole core with a methoxy group at the 3-position and an N-linked 3-methoxyphenyl carboxamide moiety. Its molecular formula is C₁₃H₁₅N₃O₃ (calculated molecular weight: 261.28 g/mol). The compound’s structure combines electron-donating methoxy groups with a planar pyrazole ring, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-8-11(13(15-16)19-3)12(17)14-9-5-4-6-10(7-9)18-2/h4-8H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYSNKCYRFZKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the methoxy groups: Methoxylation can be performed using methanol in the presence of a suitable catalyst.
Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine and a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide and related pyrazole-4-carboxamide derivatives:
Structural and Electronic Comparisons
- Methoxy vs.
- Urea vs. Carboxamide Linkages : Compounds like 7a incorporate a urea group, which improves hydrogen-bonding interactions with biological targets (e.g., SDH enzymes), whereas the target compound’s carboxamide group may prioritize hydrophobic interactions .
Biological Activity
3-Methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-methoxyphenyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions. The following table summarizes the key structural features:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14N2O3 |
| CAS Number | Pending |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, one study reported that related pyrazole compounds exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, suggesting strong cytotoxic effects .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways. Pyrazole derivatives are known to interact with target proteins involved in cancer progression, leading to apoptosis in malignant cells. This interaction can disrupt microtubule assembly, which is crucial for cell division .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:
- Study on MDA-MB-231 Cells : In vitro studies demonstrated that certain pyrazole compounds induced morphological changes and increased caspase-3 activity, confirming their role in promoting apoptosis at concentrations as low as 1 µM .
- Antitumor Activity Evaluation : A comparative analysis of various pyrazole derivatives showed significant growth inhibition in multiple cancer types, with IC50 values indicating their potency as anticancer agents .
Summary of Findings
The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
